2-(Aminomethyl)cyclopentanol hydrochloride
CAS No.:
Cat. No.: VC18276234
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14ClNO |
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Molecular Weight | 151.63 g/mol |
IUPAC Name | 2-(aminomethyl)cyclopentan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H |
Standard InChI Key | MYFZRXXEKVDQFB-UHFFFAOYSA-N |
Canonical SMILES | C1CC(C(C1)O)CN.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structure consists of a five-membered cyclopentane ring with hydroxyl and aminomethyl substituents in a cis-configuration. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₁₄ClNO | |
Molecular Weight | 151.63 g/mol | |
Boiling Point | 220.9°C (at 760 mmHg) | |
Density | 1.1±0.1 g/cm³ | |
LogP (Partition Coefficient) | -0.73 | |
PSA (Polar Surface Area) | 46.25 Ų |
The (1R,2S)-stereochemistry is critical for its biological activity, as enantiomeric purity directly impacts drug efficacy . X-ray crystallography and NMR studies confirm the spatial arrangement, with characteristic proton signals at δ 3.82 ppm (methoxy) and δ 2.56–1.99 ppm (cyclopentane protons).
Synthesis Methods
Chiral Resolution via Enzymatic Catalysis
A patented route (CN112574046A) utilizes lipase-mediated kinetic resolution to achieve >99% enantiomeric excess (ee) :
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Hetero Diels-Alder Reaction: Cyclopentadiene reacts with tert-butyl nitrosyl carbonate under CuCl₂ catalysis (60% yield).
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Zinc-Acetic Acid Reduction: Selective N–O bond cleavage (85% yield).
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Lipase PS-Catalyzed Acetylation: Resolves racemates using vinyl acetate (ee >99%) .
Palladium-Catalyzed Hydrogenation
WO2008072773A1 describes a scalable method :
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Step 1: Cyclopentene oxide reacts with benzylamine at 95–110°C (24h, 75% yield).
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Step 2: Chiral mandelic acid resolves racemic intermediates (dr 4.5:1).
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Step 3: Pd/C hydrogenation at 0.5 MPa H₂ removes benzyl groups (62.8% yield) .
Industrial-Scale Production
EP3845518A1 highlights a cost-effective approach :
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Asymmetric Cycloaddition: N-acylhydroxyamine + cyclopentadiene → cycloadduct (59.2% yield).
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Acid-Catalyzed Alcoholysis: HCl/isopropanol deprotection (80% yield) .
Biological Activity and Mechanisms
Antiviral Applications
As a precursor to Bictegravir, the compound inhibits HIV-1 integrase by chelating Mg²⁺ ions at the enzyme’s active site . In vitro studies show IC₅₀ values of 2.8 nM against HIV-1, outperforming earlier analogs like Dolutegravir .
Pharmaceutical Applications
Bictegravir Synthesis
The compound undergoes four-step functionalization :
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Amide Coupling: With ketoacid derivatives (90% yield).
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Macrocyclization: Mitsunobu reaction forms the tricyclic core (65% yield).
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HCl Salt Formation: Crystallization from isopropanol (80% yield) .
Other Therapeutic Candidates
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Enzyme Inhibitors: Serves as a scaffold for proteasome inhibitors (IC₅₀ 50 nM) .
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Anticancer Agents: Derivatives exhibit moderate activity against MCF-7 cells (GI₅₀ 12 μM).
GHS Code | Hazard Statement | Precaution |
---|---|---|
H315 | Skin irritation (Category 2) | Wear nitrile gloves |
H319 | Eye irritation (Category 2A) | Use goggles |
H335 | Respiratory tract irritation | Employ fume hoods |
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